2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O2/c1-28-14-12(18)8(4-9(17)13(14)19)15(27)23-5-11-25-24-10-3-2-7(6-26(10)11)16(20,21)22/h4,7H,2-3,5-6H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPXRYYQFIIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure incorporates trifluoromethyl groups and a triazole moiety, which are known to enhance biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.30 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.30 g/mol |
| CAS Number | 2034519-95-2 |
Antidiabetic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant dipeptidyl peptidase IV (DPP-IV) inhibitory activity . DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and lower blood glucose levels. For instance, derivatives incorporating a similar triazole structure have shown potent DPP-IV inhibition leading to reduced blood glucose excursions in oral glucose tolerance tests .
Anticancer Properties
The compound's structural features suggest potential anticancer activity . Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated selective cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- DPP-IV Inhibition : By inhibiting DPP-IV enzymes, the compound enhances incretin levels which subsequently increase insulin secretion from pancreatic beta cells.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
Study on DPP-IV Inhibition
A study involving a series of synthesized compounds similar to this compound highlighted its effectiveness in lowering blood glucose levels in diabetic models . The study emphasized the structure-activity relationship (SAR), showing that modifications in the trifluoromethyl group significantly enhanced DPP-IV inhibition.
Anticancer Activity Assessment
In another study focused on anticancer properties, triazole derivatives were tested against various human cancer cell lines. The results indicated that these compounds effectively inhibited tumor growth through apoptosis induction and modulation of signaling pathways involved in cancer progression .
Scientific Research Applications
Pharmaceutical Applications
This compound is primarily investigated for its potential as a therapeutic agent. The presence of trifluoromethyl and methoxy groups in its structure suggests enhanced lipophilicity and metabolic stability, which are critical for drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of triazole have been shown to inhibit tumor growth through various mechanisms including the induction of apoptosis and cell cycle arrest. The specific application of 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide in cancer therapeutics is an area of ongoing investigation.
Neuropharmacology
The compound's interaction with neurokinin receptors has been explored in several studies. Neurokinin receptor antagonists have shown promise in treating conditions such as anxiety and depression. The potential modulation of these receptors by the compound could lead to new treatments for neuropsychiatric disorders.
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The preparation methods often utilize environmentally friendly reagents and conditions to minimize ecological impact.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Synthesis of key intermediates from tetrafluorophthalic acid. |
| 2 | Methylation and acylation reactions to form the final compound. |
| 3 | Purification processes including crystallization and chromatography. |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study demonstrated that triazole derivatives significantly reduced tumor size in xenograft models.
- Neurokinin Receptor Modulation : Research involving animal models showed that compounds targeting neurokinin receptors resulted in reduced anxiety-like behaviors.
Comparison with Similar Compounds
Key Observations:
Fluorination Patterns: The target compound and sitagliptin impurity A share a 2,4,5-trifluorophenyl group, which is critical for binding to DPP-4 in sitagliptin derivatives .
Heterocyclic Core : The tetrahydrotriazolopyridine/triazolopyrazine system is conserved across analogues, but substituents on the nitrogen atoms vary. For example, Example 53 (EP 3 532 474 B1) introduces a methoxy-pyridyl group, which may enhance water solubility compared to the trifluoromethyl group in the target compound .
Synthetic Accessibility : The "one-pot" synthesis of sitagliptin impurity A (yield: high, cost: low) contrasts with the multi-step protocols required for tert-butyl fluorobenzoate derivatives (e.g., 70% yield for the compound in ). The target compound’s synthesis likely involves similar condensation and reduction steps as impurity A .
Physicochemical and Pharmacokinetic Predictions
- LogP : The trifluoromethyl and fluorine substituents in the target compound suggest higher lipophilicity (LogP ~3.5–4.0) compared to sitagliptin impurity A (LogP ~2.8) due to reduced polarity of the methoxy group versus the diketone .
- Solubility : The methoxy group may improve aqueous solubility relative to fully fluorinated analogues like Example 53, which has a trifluoropropoxy chain .
- Metabolic Stability : Fluorine atoms and the tetrahydrotriazolopyridine core likely reduce oxidative metabolism, as seen in sitagliptin derivatives .
Q & A
Q. What synthetic routes are commonly employed for constructing the triazolo[4,3-a]pyridine core in this compound?
The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation reactions. A representative method involves reacting hydrazine derivatives with substituted pyridines under acidic conditions. For example, in related triazolo-pyridine systems, trichloroisocyanuric acid (TCICA) is used as a cyclizing agent in acetonitrile to form the fused heterocycle . Key steps include:
- Cyclization : Use of TCICA in CH₃CN at reflux (70–80°C) for 6–8 hours.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients.
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equiv. of TCICA) and reaction time.
Q. How is the trifluoromethyl group introduced into the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine moiety?
Trifluoromethylation often occurs early in the synthesis. A practical approach involves:
- Step 1 : Reacting 6-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine with a trifluoromethylating agent like TMSCF₃ in the presence of a fluoride source (e.g., CsF) .
- Step 2 : Quenching with aqueous NH₄Cl and extracting with dichloromethane.
- Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (−10°C to 0°C).
Q. What analytical techniques are critical for verifying the structure of this compound?
- NMR spectroscopy : ¹⁹F NMR confirms the presence and position of fluorine atoms (δ −60 to −70 ppm for CF₃ groups) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]⁺ at m/z 474.12).
- X-ray crystallography : Resolves ambiguities in stereochemistry for the tetrahydro-pyridine ring .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ¹H NMR splitting patterns) be resolved for the methoxy and trifluoromethyl substituents?
Discrepancies arise due to dynamic rotational barriers in the benzamide and triazolo-pyridine systems. Methodological solutions include:
- Variable-temperature NMR : Conduct experiments at −40°C to slow rotation and simplify splitting .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian 16) with experimental data to assign conformers .
- NOESY/ROESY : Identify spatial proximity between the methoxy group and adjacent protons .
Q. What strategies mitigate low yields in the final coupling step between the benzamide and triazolo-pyridine subunits?
The coupling of sterically hindered fragments often requires optimization:
Q. How do electronic effects of the 2,4,5-trifluoro-3-methoxy group influence binding affinity in target proteins?
- SAR studies : Replace the 3-methoxy group with -OH or -NH₂ to assess hydrogen-bonding contributions.
- Computational docking : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., CF₃ groups enhance van der Waals contacts) .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for fluorine substitutions in lead optimization .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
